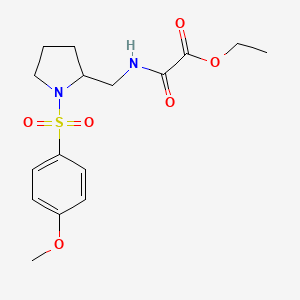

Ethyl 2-(((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-3-24-16(20)15(19)17-11-12-5-4-10-18(12)25(21,22)14-8-6-13(23-2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCPTSBCQANCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H24N2O5S

- Molecular Weight : 354.1370 g/mol

- SMILES Notation : CCOC(=O)C(=O)N(Cc1ccccc1S(=O)(=O)c2cccc(OC)c2)C(C)C

This structure contains a pyrrolidine ring, a sulfonamide group, and an ethyl acetate moiety, which contribute to its biological properties.

The biological activity of this compound has been investigated in various studies:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain proteases, including the SARS-CoV 3CL protease. In vitro assays revealed that it exhibits significant inhibitory activity, with IC50 values indicating its potency against the enzyme .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

- Cytotoxicity Studies : Evaluations have indicated that this compound does not exhibit significant cytotoxicity in mammalian cell lines at concentrations up to 50 μM .

Table 1: Summary of Biological Activities

Detailed Research Findings

- SARS-CoV Protease Inhibition : A study focused on the design and synthesis of peptidomimetic compounds revealed that this compound showed promising results in inhibiting the SARS-CoV 3CL protease, which is crucial for viral replication . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups for enhancing inhibitory potency.

- Antimicrobial Evaluation : Research into the antimicrobial properties indicated that while some derivatives exhibited activity against Gram-positive bacteria, further optimization is necessary to enhance efficacy against Gram-negative strains.

- Safety Profile : Toxicological assessments demonstrated that the compound maintains a favorable safety profile, making it a candidate for further therapeutic exploration.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactive Comparisons

Key Findings and Contrasts

Marine-Derived Analogues (Compounds 3, 7): Isolated from Polycarpa aurata, these lack the sulfonyl-pyrrolidine motif but share the 4-methoxyphenyl-oxoacetate backbone. The target compound’s sulfonyl-pyrrolidine group may enhance membrane permeability compared to these simpler esters .

Synthetic Derivatives with Amino-Oxoacetate Linkages (Compound 6): Synthesized via cyclization and oxidative chlorination, this compound shares the 2-oxoacetate and amino linker but substitutes the sulfonyl-pyrrolidine with a hydroxy-phenyl group. The absence of the sulfonyl moiety likely reduces electronegativity, impacting protein-binding interactions .

Heterocyclic Analogues (Pyrrolizine, Thiazole): The pyrrolizine derivative () and thiazole-containing compound () demonstrate how heterocycle variation affects properties.

Ester Modifications :

- Ethoxyethyl () and methyl/ethyl esters () highlight how ester groups influence lipophilicity. The target compound’s ethyl ester balances solubility and cell permeability, whereas ethoxyethyl esters (e.g., ) may prolong half-life due to slower hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.